N-(2-cyclohexylethyl)cyclopropanamine
CAS No.: 1152851-34-7
Cat. No.: VC2985521
Molecular Formula: C11H21N
Molecular Weight: 167.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1152851-34-7 |
---|---|
Molecular Formula | C11H21N |
Molecular Weight | 167.29 g/mol |
IUPAC Name | N-(2-cyclohexylethyl)cyclopropanamine |
Standard InChI | InChI=1S/C11H21N/c1-2-4-10(5-3-1)8-9-12-11-6-7-11/h10-12H,1-9H2 |
Standard InChI Key | DCRYSEKWBWFHHG-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CCNC2CC2 |
Canonical SMILES | C1CCC(CC1)CCNC2CC2 |
Introduction
Chemical Identification and Structural Properties
N-(2-cyclohexylethyl)cyclopropanamine is an organic compound characterized by its cyclopropyl moiety attached to an amine group that is further connected to a cyclohexylethyl substituent. This structural arrangement contributes to its unique chemical behavior and potential biological activity.
Identification Parameters
The compound is identified through several standardized chemical identifiers, outlined in the following table:
Parameter | Value |
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Chemical Name | N-(2-cyclohexylethyl)cyclopropanamine |
CAS Registry Number | 1152851-34-7 |
Molecular Formula | C₁₁H₂₁N |
Molecular Weight | 167.290 g/mol |
InChIKey | DCRYSEKWBWFHHG-UHFFFAOYSA-N |
Alternative Identifiers | A1-20545, F1911-1678 |
The molecular structure of N-(2-cyclohexylethyl)cyclopropanamine features a cyclopropyl ring (three-membered carbon ring) connected to a nitrogen atom, which is further linked to a two-carbon chain attached to a cyclohexyl group .
Physical Properties
While detailed physical property data for N-(2-cyclohexylethyl)cyclopropanamine is somewhat limited in the available scientific literature, the following properties can be noted based on its structural characteristics and similar compounds:
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Physical State: Likely a colorless to pale yellow liquid or crystalline solid at room temperature
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Solubility: Probable good solubility in common organic solvents such as methanol, ethanol, dichloromethane, and tetrahydrofuran; limited solubility in water
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Stability: Expected to be stable under normal laboratory conditions, though potentially sensitive to oxidation over extended periods
Structural Relationship to Other Cyclopropylamines
N-(2-cyclohexylethyl)cyclopropanamine belongs to the broader class of cyclopropylamines, which have attracted considerable attention in medicinal chemistry. The compound shares structural similarities with other documented cyclopropylamines, including:
The structural variations among these compounds, particularly in the linkage between the cyclopropyl and cyclohexyl moieties, may confer different biological activities and chemical properties.
Synthesis Methods
Recent Synthetic Innovations
Recent advancements in synthetic methodologies for cyclopropane derivatives offer potential alternative routes for preparing N-(2-cyclohexylethyl)cyclopropanamine. Of particular note is a method reported by researchers utilizing sulfones for the synthesis of 1,1-dialkylcyclopropanes:
"Small molecules containing 1,1-dimethylcyclopropanes are prevalent throughout nature but are difficult to synthesize using state-of-the-art metal-catalyzed carbene transfer methods without competing 1,2-hydride shifts. Herein, we introduce a mechanistically distinct platform to transfer 1,1-dialkylcarbene units to olefins using carbometalation reactions of dialkyl sulfonyl anions."
This approach, involving the reaction of dialkyl sulfones with styrenes and arylbutadienes in the presence of NaNH₂ or n-BuLi in ethereal solvents, could potentially be adapted for the preparation of N-(2-cyclohexylethyl)cyclopropanamine or its precursors.
Biological Activity and Pharmacological Significance
Supplier Reference | Product Status | Reported Purity |
---|---|---|
3D-CWB85134 | Out of production | Min. 95% |
One potential supplier mentioned in the search results is LGC Standards / Toronto Research Chemicals, though current availability would need to be confirmed directly with the supplier .
Structural Comparison with Related Compounds
Comparison with N-(1-cyclohexylethyl)cyclopropanamine
N-(2-cyclohexylethyl)cyclopropanamine differs from the structurally related N-(1-cyclohexylethyl)cyclopropanamine (CAS: 7584-67-0) primarily in the position of attachment between the cyclohexyl group and the nitrogen-bearing carbon chain. This subtle structural difference may influence:
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Conformational properties and spatial arrangement
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Receptor binding characteristics
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Metabolic stability and pharmacokinetic properties
The following table compares key properties of these related compounds:
Property | N-(2-cyclohexylethyl)cyclopropanamine | N-(1-cyclohexylethyl)cyclopropanamine |
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CAS Number | 1152851-34-7 | 7584-67-0 |
Molecular Formula | C₁₁H₂₁N | C₁₁H₂₁N |
Molecular Weight | 167.29 g/mol | 167.29 g/mol |
Structure Distinction | Cyclohexyl group attached to a 2-carbon chain | Cyclohexyl group attached directly to the carbon bearing the cyclopropylamine |
Comparison with N-methyl Derivatives
The search results also reference a structurally related compound, (2-cyclohexylethyl)(methyl)amine (CAS: 62141-38-2), which differs from N-(2-cyclohexylethyl)cyclopropanamine by having a methyl group instead of a cyclopropyl group attached to the nitrogen atom :
Property | N-(2-cyclohexylethyl)cyclopropanamine | (2-cyclohexylethyl)(methyl)amine |
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CAS Number | 1152851-34-7 | 62141-38-2 |
Molecular Formula | C₁₁H₂₁N | C₉H₁₉N |
Molecular Weight | 167.29 g/mol | 141.25 g/mol |
Key Distinction | Cyclopropyl group attached to nitrogen | Methyl group attached to nitrogen |
This structural variation may significantly impact the compound's biological activity, particularly in relation to potential LSD1 inhibition, as the cyclopropyl ring is often a key pharmacophore in cyclopropylamine-based LSD1 inhibitors.
Future Research Directions
Structure-Activity Relationship Studies
Future research could focus on investigating structure-activity relationships (SAR) between N-(2-cyclohexylethyl)cyclopropanamine and structurally related compounds. Such studies could elucidate:
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The importance of the cyclopropyl ring positioning for biological activity
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The optimal length of the carbon chain linking the cyclohexyl group to the nitrogen atom
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The effect of various substituents on both the cyclopropyl and cyclohexyl rings
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